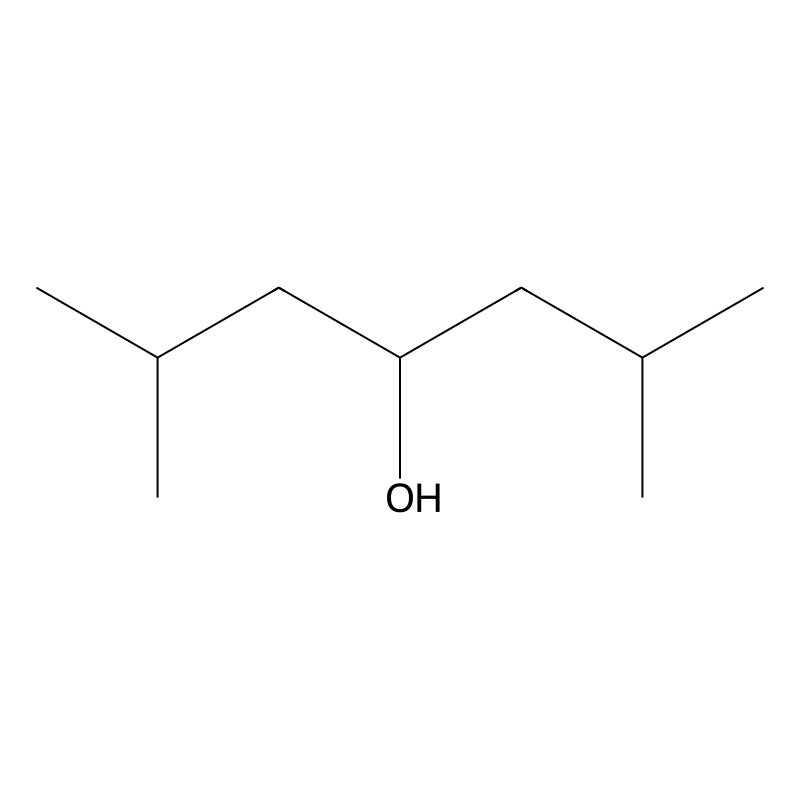

2,6-Dimethylheptan-4-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.445 mg/mL at 25 °C

INSOL IN WATER; SOLUBLE IN ALCOHOL, ETHER

insoluble in water; soluble in alcohol and ethe

Synonyms

Canonical SMILES

It's important to note that the lack of prominent information in scientific databases doesn't necessarily negate its potential applications in research. Further investigation might reveal specialized fields where 2,6-Dimethyl-4-heptanol holds value.

Additional Considerations:

- Safety: While detailed safety information on 2,6-Dimethyl-4-heptanol might be limited, it's generally recommended to handle all unknown chemicals with appropriate caution in a laboratory setting. Consulting safety data sheets (SDS) for similar alcohols can provide a general guideline.

- Availability: Commercial suppliers like Sigma-Aldrich offer 2,6-Dimethyl-4-heptanol, suggesting its potential use in some research fields [].

2,6-Dimethylheptan-4-ol, also known as 4-heptanol, 2,6-dimethyl-, is an organic compound with the molecular formula and a molecular weight of approximately 144.25 g/mol. This compound belongs to the class of branched-chain saturated alcohols and is characterized by its distinct chemical structure, which includes a hydroxyl group (-OH) attached to the fourth carbon of a heptane chain that has two methyl groups at the second and sixth positions. Its IUPAC name reflects its structural characteristics, and it is commonly utilized in various industrial applications and fragrance formulations .

- Flammability: Flammable liquid with a flash point around 65 °C [].

- Toxicity: Limited data available on specific toxicity. However, alcohols can cause irritation and other health effects upon ingestion, inhalation, or skin contact.

- Safety Precautions: Standard laboratory safety practices should be followed when handling this compound, including wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when necessary.

Several methods can be employed to synthesize 2,6-dimethylheptan-4-ol:

- Hydroformylation: This method involves the reaction of olefins with carbon monoxide and hydrogen in the presence of a catalyst to produce aldehydes, which can then be reduced to alcohols.

- Reduction of Ketones: The compound can also be synthesized by reducing corresponding ketones or aldehydes using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Alkylation Reactions: Alkylating agents can react with appropriate substrates to introduce the desired methyl groups at specified positions on the heptane chain.

2,6-Dimethylheptan-4-ol has various applications across different industries:

- Fragrance Industry: It is widely used as a fragrance ingredient due to its pleasant odor profile.

- Flavoring Agent: The compound is also utilized in food products for flavor enhancement.

- Solvent: It serves as a solvent in various

Several compounds share structural similarities with 2,6-dimethylheptan-4-ol. Here are some notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 2-Methylheptan-3-ol | C8H18O | One less carbon; simpler structure |

| 3-Methylheptan-2-ol | C8H18O | Different position of hydroxyl group |

| 3-Pentanol | C5H12O | Shorter chain; fewer branching points |

| 1-Octanol | C8H18O | Straight-chain alcohol; lacks branching |

Uniqueness of 2,6-Dimethylheptan-4-ol

What sets 2,6-dimethylheptan-4-ol apart from these similar compounds is its unique branching pattern and position of the hydroxyl group, contributing to its specific physical properties and fragrance profile. Its dual methyl substitutions enhance its volatility and solubility characteristics compared to linear alcohols or those with fewer branches.

Traditional Grignard Reagent-Based Synthesis

The traditional Grignard reagent-based synthesis of 2,6-dimethylheptan-4-ol represents one of the most established methodological approaches for producing this secondary alcohol compound [1]. This synthetic route leverages the fundamental principles of organometallic chemistry, specifically exploiting the nucleophilic character of organomagnesium compounds to facilitate carbon-carbon bond formation reactions [2].

The overall synthetic strategy involves the initial preparation of a Grignard reagent using benzyl magnesium halides as initiators, followed by subsequent methyl halide addition and optimization procedures [1]. Research has demonstrated that this approach can achieve yields exceeding 89-100% under optimized conditions, making it particularly attractive for both laboratory-scale preparation and potential industrial applications [3].

Initiation with Benzyl Magnesium Halides

The initiation process for 2,6-dimethylheptan-4-ol synthesis begins with the preparation of benzyl magnesium halides, which serve as highly effective initiators for subsequent Grignard reactions [4] [1]. The most commonly employed benzyl magnesium halides include benzylmagnesium chloride and benzylmagnesium bromide, both of which demonstrate excellent reactivity profiles under appropriate reaction conditions [5].

The preparation of benzylmagnesium chloride follows established protocols involving the reaction of benzyl chloride with magnesium turnings in the presence of anhydrous tetrahydrofuran [6] [7]. The optimal stoichiometric ratio of magnesium to benzyl halide has been determined to be 1:0.95-1.05, ensuring complete conversion while minimizing the formation of unwanted byproducts [1]. The reaction typically requires the addition of iodine crystals as an activating agent, which facilitates the removal of any magnesium oxide coating from the metal surface and promotes rapid initiation [7] [8].

Temperature control during the initiation phase is critical, with optimal conditions ranging from 20-60°C [1]. Lower temperatures may result in sluggish initiation, while excessive temperatures can lead to side reactions and reduced selectivity [9]. The reaction typically commences within 10 minutes of benzyl halide addition, as evidenced by the characteristic exothermic response and gentle reflux of the solvent [8].

Mechanistic studies have revealed that the benzyl magnesium halide formation proceeds through a single-electron transfer mechanism, wherein the magnesium metal surface donates electrons to the benzyl halide, resulting in the formation of radical intermediates [10]. These intermediates subsequently combine to form the desired organomagnesium species while generating the corresponding halide anion [10].

Methyl Halide Addition and Reaction Optimization

Following successful initiation with benzyl magnesium halides, the next critical step involves the controlled addition of methyl halides to generate the requisite carbon chain extension necessary for 2,6-dimethylheptan-4-ol formation [11]. This process requires careful optimization of multiple reaction parameters to achieve maximum yield and selectivity [9].

The methyl halide addition typically employs methyl chloride as the preferred reagent, although methyl bromide and methyl iodide can also be utilized under specific conditions [11]. The reaction mechanism involves nucleophilic attack of the Grignard reagent on the methyl halide, resulting in carbon-carbon bond formation and concurrent generation of magnesium halide salts [11].

Reaction optimization studies have identified several key parameters that significantly influence the success of methyl halide addition [9]. Temperature control remains paramount, with optimal reaction temperatures typically maintained between -10°C and 25°C during the addition phase [11]. Higher temperatures may promote competing elimination reactions, while excessively low temperatures can result in incomplete conversion [9].

The rate of methyl halide addition constitutes another critical optimization parameter. Controlled addition over periods ranging from 15 minutes to 2 hours has been shown to provide optimal results, with faster addition rates potentially leading to poor heat dissipation and reduced selectivity [11]. Conversely, excessively slow addition may result in decomposition of the Grignard reagent through competing hydrolysis reactions [9].

Solvent selection and concentration effects also play crucial roles in reaction optimization. Tetrahydrofuran emerges as the preferred solvent system due to its superior coordinating ability with magnesium centers and excellent solubility characteristics for both organic halides and organomagnesium species [6] [9]. Optimal concentrations typically range from 0.5 to 2.0 molar, providing sufficient reaction medium while maintaining adequate heat transfer characteristics [12].

Catalytic Hydrogenation of 2,6-Dimethyl-5-heptene-2-ol

The catalytic hydrogenation of 2,6-dimethyl-5-heptene-2-ol represents an alternative synthetic pathway for the production of 2,6-dimethylheptan-4-ol that offers distinct advantages in terms of selectivity and industrial scalability [14]. This approach leverages the well-established principles of heterogeneous catalysis to achieve selective reduction of olefinic bonds while preserving the essential structural features of the target molecule [14].

The synthetic strategy involves the initial preparation of the unsaturated precursor 2,6-dimethyl-5-heptene-2-ol, followed by controlled catalytic hydrogenation under optimized conditions . Research indicates that this methodology can achieve yields comparable to traditional Grignard approaches while offering improved environmental sustainability and reduced waste generation [14].

Catalyst selection represents a critical consideration for this synthetic approach. Multiple catalyst systems have been investigated, including traditional heterogeneous catalysts such as Raney nickel, palladium on carbon, and platinum oxide, as well as more advanced bimetallic systems [15] [14]. Raney nickel demonstrates exceptional performance for this transformation, achieving yields exceeding 99% under optimized conditions [15].

The optimal reaction conditions for Raney nickel-catalyzed hydrogenation involve temperatures ranging from 100-280°C and pressures from atmospheric to 3.8 megapascals [15]. Lower temperatures generally favor selectivity but may require extended reaction times, while higher temperatures promote rapid conversion but may lead to over-reduction or catalyst deactivation [15]. Typical reaction times range from 12-17 hours, depending on the specific temperature and pressure conditions employed [15].

Palladium on carbon represents another highly effective catalyst system for this transformation . This catalyst offers the advantage of operation under milder conditions, typically requiring temperatures of only 25-80°C and pressures of 0.1-0.5 megapascals . However, yields are generally somewhat lower than those achieved with Raney nickel, typically ranging from 85-95% .

Advanced bimetallic catalyst systems, including iridium-molybdenum and palladium-molybdenum supported on silica, have shown promising results for selective hydrogenation applications . Iridium-molybdenum catalysts demonstrate particularly high activity, achieving yields of 88-98% under optimized conditions . These systems offer the additional advantage of enhanced selectivity, minimizing the formation of unwanted over-reduction products .

The hydrogenation mechanism proceeds through the initial adsorption of both the olefinic substrate and hydrogen molecules onto the catalyst surface [14]. Subsequent hydrogen atom transfer results in the stepwise reduction of the carbon-carbon double bond, ultimately yielding the saturated alcohol product [14]. The stereochemistry of this process is typically syn-selective, although certain catalyst systems can promote alternative stereochemical outcomes [14].

Solvent Systems and Reaction Kinetics in Industrial Production

Industrial production of 2,6-dimethylheptan-4-ol requires careful consideration of solvent systems and reaction kinetics to optimize both economic efficiency and environmental sustainability [17] [18]. The selection of appropriate solvent systems significantly influences reaction rates, product yields, selectivity, and downstream purification requirements [19].

Tetrahydrofuran emerges as the predominant solvent choice for industrial Grignard-based synthesis due to its exceptional coordinating ability with organomagnesium species and excellent solubility characteristics for organic substrates [20]. Industrial tetrahydrofuran production typically employs the acid-catalyzed dehydration of 1,4-butanediol, yielding high-purity material suitable for demanding synthetic applications [21]. The solvent demonstrates excellent thermal stability under typical reaction conditions, with a boiling point of 65-67°C providing convenient handling characteristics [20].

Recovery and recycling of tetrahydrofuran in industrial processes typically achieves efficiencies of 85-95% through distillation and membrane-based separation technologies [19]. Advanced separation systems employing zeolite membranes can achieve tetrahydrofuran purities of 99.9% or higher, enabling direct recycling without significant quality degradation [19]. The economic impact of solvent recovery is substantial, with recycling systems typically reducing raw material costs by 70-80% compared to single-use approaches [18].

Diethyl ether represents an alternative solvent system that offers certain advantages for specific applications [9]. With a lower boiling point of 34.6°C, diethyl ether provides enhanced volatility that can facilitate product isolation through simple distillation procedures [9]. Recovery efficiencies for diethyl ether typically exceed 90-98%, making it economically attractive for large-scale operations [18]. However, the lower coordinating ability of diethyl ether compared to tetrahydrofuran may require modified reaction conditions to achieve optimal results [9].

Mixed solvent systems combining tetrahydrofuran and toluene have gained attention for industrial applications due to their ability to optimize both reaction performance and economic considerations [17]. Toluene, with its higher boiling point of 110.6°C, provides thermal stability for elevated temperature operations while offering excellent recovery characteristics [17]. The non-polar nature of toluene complements the polar characteristics of tetrahydrofuran, enabling fine-tuning of reaction media properties [17].

Reaction kinetics analysis reveals several critical factors influencing industrial production efficiency [22] [23]. The Grignard initiation step typically exhibits the highest activation energy, ranging from 45-65 kilojoules per mole, making it potentially rate-limiting under certain conditions [22]. Temperature control during this phase is crucial, with reaction rates following Arrhenius-type temperature dependence [24].

Methyl halide addition demonstrates more favorable kinetics, with activation energies typically ranging from 35-55 kilojoules per mole and rate constants of 0.05-0.15 per minute under optimal conditions [22]. This step generally proceeds rapidly once initiated, with conversion typically achieving completion within 30-60 minutes [22].

The subsequent ketone formation and hydrogenation steps exhibit even more favorable kinetic profiles, with activation energies of 25-45 and 15-35 kilojoules per mole, respectively [22]. These transformations typically proceed with rate constants ranging from 0.1-0.8 per minute, enabling efficient industrial processing [22].

Industrial reactor design considerations include optimal heat transfer capabilities to manage the exothermic nature of Grignard reactions and hydrogenation processes [25]. Continuous flow reactor systems have demonstrated particular promise for industrial implementation, enabling precise temperature control and improved safety characteristics compared to traditional batch processes [3]. These systems typically achieve residence times of only minutes compared to hours required for batch processing, significantly improving productivity [3].

Process optimization studies have identified temperature profiling as a critical factor for maximizing yield and selectivity [24]. Multi-stage temperature programs, involving initial low-temperature initiation followed by controlled temperature elevation, have shown superior performance compared to isothermal operation [24]. Similarly, pressure optimization for hydrogenation steps can significantly influence both reaction rates and catalyst stability [24].

The integration of advanced process monitoring and control systems enables real-time optimization of reaction conditions based on kinetic feedback [26]. Machine learning approaches have shown particular promise for identifying optimal parameter combinations that maximize productivity while minimizing environmental impact [26]. These systems can reduce development time by over 90% compared to traditional optimization approaches while achieving superior performance metrics [26].

Data Tables

Table 1: Physical and Chemical Properties of 2,6-Dimethylheptan-4-ol

| Property | Value |

|---|---|

| Molecular Formula | C₉H₂₀O |

| Molecular Weight (g/mol) | 144.255 [27] |

| CAS Number | 108-82-7 [27] |

| Density (g/cm³) | 0.8±0.1 [28] |

| Boiling Point (°C) | 174.5±0.0 at 760 mmHg [28] |

| Melting Point (°C) | -65 [28] |

| Flash Point (°C) | 66.1±0.0 [28] |

| Refractive Index (20°C) | 1.4143 (589 nm) [28] |

| Solubility in Water (g/L at 20°C) | Insoluble [27] |

| Chemical Classification | Secondary alcohol [29] |

| IUPAC Name | 2,6-dimethylheptan-4-ol [29] |

Table 2: Grignard Reagent Synthesis Optimization Parameters

| Parameter | Optimal Conditions | Reference |

|---|---|---|

| Benzyl Magnesium Halide Preparation | Benzyl chloride/bromide + Mg | [1] |

| Magnesium to Benzyl Halide Ratio | 1:0.95-1.05 | [1] |

| Initiator | Iodine crystals | [7] [8] |

| Primary Solvent | Tetrahydrofuran (THF) | [4] |

| Temperature Range (°C) | 20-60 | [1] |

| Reaction Time (hours) | 3-17 | [6] |

| Atmosphere | Inert (Nitrogen/Argon) | [2] |

| Catalyst Loading (mol%) | 0.01-0.05 | [30] |

| Typical Yield (%) | 89-100 | [3] |

Table 3: Catalytic Hydrogenation Parameters for Secondary Alcohol Synthesis

| Catalyst Type | Temperature (°C) | Pressure (MPa) | Reaction Time (hours) | Typical Yield (%) | Selectivity |

|---|---|---|---|---|---|

| Raney Nickel | 100-280 | 0-3.8 | 12-17 | >99 | High [15] |

| Palladium on Carbon (Pd/C) | 25-80 | 0.1-0.5 | 3-8 | 85-95 | High |

| Platinum Oxide | 60-100 | 0.1-0.5 | 3-6 | 80-90 | Moderate [31] |

| Iridium-Molybdenum/SiO₂ | 120-150 | 0.2-1.0 | 4-12 | 88-98 | Very High |

| Palladium-Molybdenum/SiO₂ | 80-120 | 0.2-1.0 | 6-10 | 64-85 | Moderate |

Table 4: Industrial Solvent Systems and Recovery Efficiency

| Solvent | Boiling Point (°C) | Polarity | Industrial Application | Recovery Efficiency (%) | Cost Effectiveness |

|---|---|---|---|---|---|

| Tetrahydrofuran (THF) | 65-67 [5] | Moderately polar | Grignard reactions, Hydrogenation | 85-95 [19] | Moderate |

| Diethyl Ether | 34.6 | Slightly polar | Grignard reactions | 90-98 [18] | High |

| Toluene | 110.6 | Non-polar | High-temperature reactions | 88-95 [17] | High |

| Dichloromethane | 39.6 | Polar | Extraction, Purification | 92-97 | Moderate |

| Ethanol | 78.4 | Polar | Purification, Crystallization | 80-90 [18] | Very High |

| Mixed THF/Toluene | Variable | Variable | Optimized reaction conditions | 85-92 | Moderate |

Table 5: Reaction Kinetics Parameters for Industrial Production

| Reaction Step | Activation Energy (kJ/mol) | Rate Constant (min⁻¹) | Temperature Dependence | Rate-Limiting Step |

|---|---|---|---|---|

| Grignard Initiation | 45-65 [22] | 0.001-0.01 | Strong [24] | Yes (Initial) |

| Methyl Halide Addition | 35-55 [22] | 0.05-0.15 | Moderate [22] | No |

| Ketone Formation | 25-45 [22] | 0.1-0.3 | Moderate [22] | No |

| Catalytic Hydrogenation | 15-35 [22] | 0.2-0.8 | Strong [24] | Potentially |

| Product Isolation | N/A | N/A | Weak | No |

Molecular Geometry and Isomerism Analysis

2,6-Dimethylheptan-4-ol exhibits a branched-chain tertiary alcohol structure with the molecular formula C₉H₂₀O [1] [2]. The compound features a seven-carbon backbone (heptane) with methyl groups positioned at carbons 2 and 6, and a hydroxyl group attached to carbon 4 [1] [3]. The molecular weight is 144.26 g/mol [1] [3] [2].

Structural Characteristics:

The molecule possesses a characteristic secondary alcohol configuration where the hydroxyl group is bonded to carbon-4 of the heptane chain [1] [2]. The presence of two methyl substituents at positions 2 and 6 creates a symmetrical branching pattern that influences the overall molecular geometry [4]. The canonical SMILES notation CC(C)CC(O)CC(C)C clearly illustrates this structural arrangement [1] [5].

The compound has a point group of C₁ and symmetry number 1, indicating a lack of molecular symmetry [6]. This asymmetric structure contributes to its conformational flexibility, with four rotatable bonds allowing for multiple conformational arrangements [6]. The molecular structure displays characteristic tetrahedral geometry around the central carbon atoms, with bond angles approximating 109.5° [7].

Isomerism Analysis:

2,6-Dimethylheptan-4-ol does not possess any chiral centers, as carbon-4 bears a hydroxyl group but is not bonded to four different substituents [7] [8]. The structural analysis reveals that this compound is achiral, meaning it does not exhibit optical isomerism [7] [9]. However, the molecule can exist in different conformational isomers due to rotation around the carbon-carbon single bonds [6].

The branching pattern creates constitutional isomers with other dimethylheptanol compounds, where the positions of methyl groups or hydroxyl groups differ [10] [11]. The symmetrical placement of methyl groups at positions 2 and 6 distinguishes this compound from other possible isomeric arrangements such as 2,4-dimethylheptan-4-ol or 3,5-dimethylheptan-4-ol [12].

Thermodynamic Stability and Phase Behavior

Thermal Properties:

2,6-Dimethylheptan-4-ol demonstrates significant thermal stability with a boiling point of 178°C at standard atmospheric pressure [1] [3] [13] [14]. The melting point is remarkably low at -65°C [1] [3] [15], indicating that the compound remains liquid across a wide temperature range under normal conditions. This extensive liquid range of 243°C makes it suitable for applications requiring thermal stability [13] [14].

The enthalpy of vaporization is 65.2 ± 0.3 kJ/mol, measured across a temperature range from 278 to 321 K [16] [17]. Additional thermodynamic measurements show enthalpy of vaporization values of 52.8 kJ/mol at 389 K and 54.5 kJ/mol at 378 K [16] [17]. The heat capacity at constant pressure for the ideal gas state is 215.6 ± 4.3 J/mol·K [6].

Critical Properties:

The critical temperature of 2,6-Dimethylheptan-4-ol is 642 K (369°C) [18], while the critical pressure reaches 2654.04 kPa [18]. These critical parameters indicate substantial intermolecular forces due to hydrogen bonding capabilities of the hydroxyl group [4] [19]. The compound exhibits a normal boiling temperature of 449 ± 5 K with an average calculated from seven experimental values [16] [17].

Phase Stability:

The compound demonstrates excellent phase stability across its liquid range. The flash point of 66°C [13] [14] [20] indicates moderate fire hazard potential, while the auto-ignition temperature of 380°C [13] suggests good thermal stability at elevated temperatures. The vapor pressure at 25°C is 0.373 mmHg [20] [15], indicating relatively low volatility compared to shorter-chain alcohols.

Phase behavior studies reveal that the compound maintains structural integrity through normal heating and cooling cycles [13]. The wide liquid range and stable phase transitions make it particularly suitable for industrial applications requiring consistent physical properties across varying temperature conditions [18].

Solubility Profile in Polar/Non-Polar Solvent Systems

Water Solubility:

2,6-Dimethylheptan-4-ol exhibits very limited water solubility, with experimental values of 613.8 mg/L at 25°C [14] [21]. The compound is generally classified as insoluble in water [20] [15] [22], which is characteristic of alcohols with extended hydrocarbon chains [4] [19]. This poor water solubility results from the predominant hydrophobic character imparted by the branched heptane backbone, which overwhelms the hydrophilic contribution of the single hydroxyl group [4] [23].

The limited aqueous solubility follows the general principle that as carbon chain length increases in alcohols, water solubility decreases significantly [19]. The presence of branching further reduces water solubility compared to linear alcohols of similar molecular weight [19] [23].

Organic Solvent Compatibility:

The compound demonstrates excellent solubility in organic solvents, particularly ethanol and diethyl ether [20] [15] . This broad organic solvent compatibility results from the compound's ability to participate in both polar and non-polar interactions [4]. The hydroxyl group enables hydrogen bonding with polar aprotic and protic solvents, while the extensive hydrocarbon framework provides compatibility with non-polar solvents [19] [25].

Solvent System Analysis:

The solubility profile can be categorized as follows:

- Polar Protic Solvents (Alcohols): Excellent solubility due to hydrogen bonding between hydroxyl groups [20] [15]

- Polar Aprotic Solvents (Ethers): Good solubility through dipole-dipole interactions and weak hydrogen bonding [20] [15]

- Non-polar Solvents: Compatible due to the substantial hydrocarbon content [4] [25]

- Aqueous Systems: Very poor solubility due to hydrophobic chain length [14] [20] [15] [22] [21]

The log P (octanol/water partition coefficient) value of 3.08 [6] [14] [20] confirms the lipophilic nature of the compound, indicating strong preference for organic phases over aqueous environments. This property profile makes the compound particularly suitable for applications in organic synthesis, extraction processes, and as a solvent for non-polar to moderately polar substances [20] [25].

Purity

Physical Description

Liquid

colourless liquid

Color/Form

XLogP3

Exact Mass

Boiling Point

174.5 °C

176-177 °C @ 760 MM HG

Flash Point

162 °F OC

Vapor Density

Density

d20 0.81

0.809 @ 21 °C/4 °C

0.809-0.815 (20°)

Appearance

Melting Point

FP: SETS TO GLASS BELOW -65 °C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1522 of 1820 companies. For more detailed information, please visit ECHA C&L website;

Of the 8 notification(s) provided by 298 of 1820 companies with hazard statement code(s):;

H319 (89.6%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (61.41%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H336 (88.93%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;

Narcotic effects];

H412 (91.61%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.30 mmHg

0.21 MM HG @ 20 °C

Pictograms

Irritant

Other CAS

Associated Chemicals

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

General Manufacturing Information

All other basic organic chemical manufacturing

4-Heptanol, 2,6-dimethyl-: ACTIVE

FEMA NUMBER 3140

REPORTED USES: IN NON-ALCOHOLIC BEVERAGES, ICE CREAMS, ICES, CANDY, GELATINS & PUDDINGS, CHEWING GUM: 20.0 PPM.

Dates

Comparative metabolism and pharmacokinetics of diisobutyl ketone and diisobutyl carbinol in male SD rats

Fagen Zhang, Michael J Bartels, Amy J Clark, Jen L Staley, Tom S Lardie, Dan A Markham, Brian J Hughes, Nicholas S BallPMID: 25445009 DOI: 10.1016/j.toxlet.2014.10.027

Abstract

Diisobutyl ketone (DIBK) and diisobutyl carbinol (DIBC) are important organic solvents widely used as industrial intermediates. It was hypothesized that DIBC and DIBK have common metabolic pathways and metabolites, and as such, toxicological data on DIBK could be used to characterize the hazards of DIBC. To confirm or refute this hypothesis a comparative metabolism and pharmacokinetics assessment of DIBK and DIBC was conducted. Dosing was via single oral gavage dosing in male SD rats, followed by blood collection, metabolite identification, major biomarker quantitation, and pharmacokinetics analysis. Overall, the major metabolites of both DIBC and DIBK in blood were their corresponding monohydroxylated metabolites (DIBC alcohol and DIBK alcohol) with the site of hydroxylation at the σ and σ-1 positions, respectively. Quantitative analysis of DIBC, DIBK, DIBC-alcohol, and DIBK-alcohol in blood samples collected from 5min to 120h after single dosing indicated the following: (1) DIBC and DIBK are both well absorbed following oral gavage with substantial evidence of enterohepatic recirculation of DIBK, DIBC, DIBK-alcohol, and DIBC-alcohol; (2) DIBK and DIBC are interconverted metabolically in rats; (3) DIBC and DIBK have similar bioavailability after oral administration; (4) higher systemic exposure was found for DIBK-alcohol than DIBC-alcohol, implying that DIBC-alcohol may be more easily conjugated and eliminated in bile. In summary, the metabolic similarities and the difference in systemic exposure to metabolites between these substances observed in the current study support the hypothesis that DIBC might have a lower potential toxicity than that of DIBK. The current study results support that toxicological data on DIBK could be used to characterize the hazards of DIBC.Fragrance material review on 2,6-dimethyl-4-heptanol

D McGinty, J Scognamiglio, C S Letizia, A M ApiPMID: 20659645 DOI: 10.1016/j.fct.2010.05.037

Abstract

A toxicologic and dermatologic review of 2,6-dimethyl-4-heptanol when used as a fragrance ingredient is presented. 2,6-Dimethyl-4-heptanol is a member of the fragrance structural group branched chain saturated alcohols. The common characteristic structural elements of the alcohols with saturated branched chain are one hydroxyl group per molecule, and a C(4)-C(12) carbon chain with one or several methyl side chains. This review contains a detailed summary of all available toxicology and dermatology papers that are related to this individual fragrance ingredient and is not intended as a stand-alone document. A safety assessment of the entire branched chain saturated alcohol group will be published simultaneously with this document; please refer to Belsito et al. (2010) for an overall assessment of the safe use of this material and all other branched chain saturated alcohols in fragrances.RIFM fragrance ingredient safety assessment, 4-heptanol, 2,6-dimethyl-,acetate, CAS Registry Number 10250-45-0

A M Api, D Belsito, D Botelho, M Bruze, G A Burton Jr, J Buschmann, M L Dagli, M Date, W Dekant, C Deodhar, M Francis, A D Fryer, L Jones, K Joshi, S La Cava, A Lapczynski, D C Liebler, D O'Brien, A Patel, T M Penning, G Ritacco, J Romine, N Sadekar, D Salvito, T W Schultz, I G Sipes, G Sullivan, Y Thakkar, Y Tokura, S TsangPMID: 31238148 DOI: 10.1016/j.fct.2019.110603